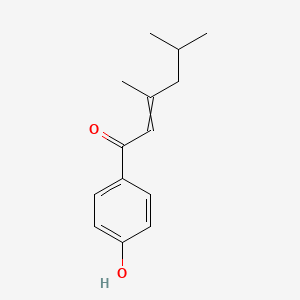

Pitavastatin 3-Ether Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

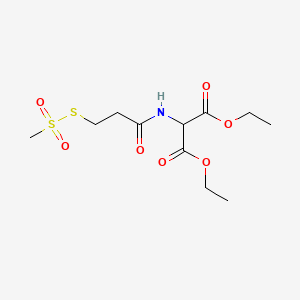

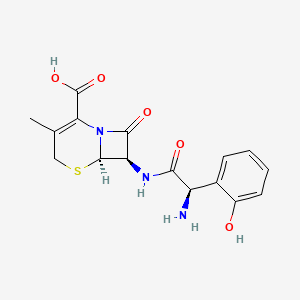

Pitavastatin 3-Ether Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Pitavastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke. The glucuronidation of Pitavastatin results in the formation of this compound, which is an important step in its metabolic pathway .

作用机制

Target of Action

Pitavastatin 3-Ether Glucuronide, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol concentrations are observed .

Biochemical Pathways

The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of pitavastatin is additionally converted to pitavastatin lactone by the rearrangement of glucuronic acid moiety . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal .

Pharmacokinetics

Pitavastatin’s unique metabolic profile results in high efficacy at low doses and minimal drug interactions with cytochrome CYP3A4 substrates . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

Environmental factors such as the presence of other medications can influence the action of this compound. For instance, its interaction with cytochrome CYP3A4 substrates is minimal, making it an excellent choice for people requiring multiple medications . Additionally, genetic factors such as SLCO1B1 polymorphism can significantly alter the pharmacokinetics of pitavastatin .

生化分析

Biochemical Properties

Pitavastatin 3-Ether Glucuronide interacts with various enzymes and proteins in biochemical reactions. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .

Cellular Effects

Pitavastatin, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It inhibits the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its parent compound, Pitavastatin. Pitavastatin competitively inhibits the enzyme HMG-CoA reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the available literature. The parent compound Pitavastatin has been studied extensively. For instance, Pitavastatin has been shown to reduce LDL cholesterol levels over time, thereby preventing cardiovascular disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of Pitavastatin. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .

Transport and Distribution

The parent compound Pitavastatin is predominantly taken up by the liver via the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene .

Subcellular Localization

The parent compound Pitavastatin is known to act primarily in the liver, where it inhibits the production of cholesterol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pitavastatin 3-Ether Glucuronide involves the glucuronidation of Pitavastatin. This process is typically carried out using liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and appropriate pH and temperature conditions to facilitate the enzymatic reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

化学反应分析

Types of Reactions

Pitavastatin 3-Ether Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to Pitavastatin, increasing its water solubility and facilitating its excretion from the body .

Common Reagents and Conditions

Reagents: Uridine diphosphate glucuronic acid (UDPGA), liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes.

Conditions: Optimal pH (usually around 7.4), temperature (37°C), and the presence of cofactors such as magnesium ions.

Major Products Formed

The major product formed from the glucuronidation of Pitavastatin is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .

科学研究应用

Pitavastatin 3-Ether Glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of statins.

Biology: Helps in understanding the role of glucuronidation in drug metabolism and the function of UGT enzymes.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Pitavastatin, aiding in the development of more effective lipid-lowering therapies.

Industry: Used in the pharmaceutical industry for quality control and to ensure the efficacy and safety of Pitavastatin formulations

相似化合物的比较

Similar Compounds

Atorvastatin: Another statin that undergoes glucuronidation but has different pharmacokinetic properties.

Simvastatin: Similar in its lipid-lowering effects but differs in its metabolic pathway.

Rosuvastatin: Known for its potent lipid-lowering effects and different metabolic profile compared to Pitavastatin

Uniqueness of Pitavastatin 3-Ether Glucuronide

This compound is unique due to its specific glucuronidation pathway, which involves minimal metabolism by the cytochrome P450 system. This reduces the likelihood of drug-drug interactions and makes it a safer option for patients on multiple medications .

属性

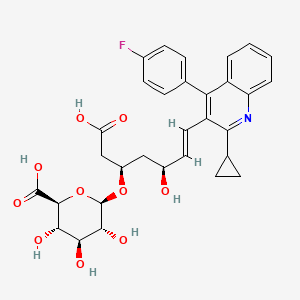

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYJZHURUPDUSA-SEKOGJSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32FNO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

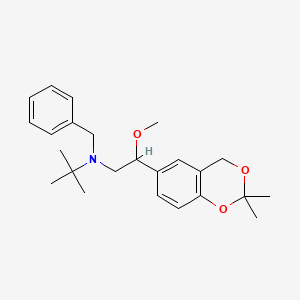

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

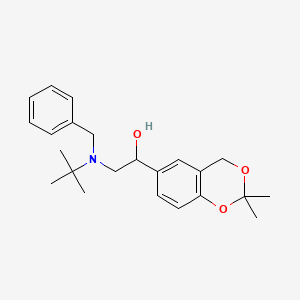

![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)